molecular formula C11H20N2O6 B15285573 L-Saccharopin

L-Saccharopin

Cat. No.: B15285573
M. Wt: 276.29 g/mol
InChI Key: ZDGJAHTZVHVLOT-UHFFFAOYSA-N
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Description

L-Saccharopine (N<sup>6</sup>-(L-1,3-dicarboxypropyl)-L-lysine; CAS 997-68-2) is an amino acid derivative formed via the condensation of lysine and α-ketoglutarate in the saccharopine pathway, a critical step in lysine catabolism in eukaryotes . Structurally, it features a lysine backbone with a dicarboxypropyl side chain, conferring both basic (amine) and acidic (carboxylate) functional groups. Its applications span biotechnology and pharmacology, particularly in therapies requiring amino acid modulation or chelation properties.

Properties

IUPAC Name

2-[(5-amino-5-carboxypentyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJAHTZVHVLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Saccharopin is synthesized through the condensation of lysine and alpha-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). This reaction forms this compound, which is then hydrolyzed by saccharopine dehydrogenase (SDH) to produce glutamate and alpha-aminoadipate semialdehyde .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms, such as Saccharomyces cerevisiae, are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Saccharopin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-Saccharopin exerts its effects through its role in the lysine degradation pathway. The enzyme lysine-ketoglutarate reductase catalyzes the condensation of lysine and alpha-ketoglutarate to form this compound. This compound is then hydrolyzed by saccharopine dehydrogenase to produce glutamate and alpha-aminoadipate semialdehyde . These reactions are crucial for maintaining nitrogen balance and energy production in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lysine (L-Lysine)

Structural Similarities :

  • Both compounds share a lysine backbone.
  • Contain primary amine and carboxylate groups.

Key Differences :

Property L-Saccharopine L-Lysine
Molecular Formula C11H20N2O6 C6H14N2O2
Functional Groups 2 carboxylates, 1 amine 1 carboxylate, 1 amine
Metabolic Role Lysine catabolism intermediate Essential amino acid for protein synthesis
Pharmacological Use Investigational API for metabolic diseases Dietary supplements, antiviral therapies

L-Saccharopine’s additional carboxylate group enhances its metal-chelating capacity compared to lysine, making it relevant in heavy metal detoxification . However, lysine’s simpler structure allows broader bioavailability in protein synthesis .

Glutamic Acid (L-Glutamate)

Structural Similarities :

  • Both possess two carboxylate groups.
  • Participate in nitrogen metabolism.

Key Differences :

Property L-Saccharopine L-Glutamic Acid
Molecular Formula C11H20N2O6 C5H9NO4
Amino Acid Class Basic (lysine-derived) Acidic
Biological Pathway Lysine degradation Neurotransmission, urea cycle
Therapeutic Applications Metabolic disorder therapies Neurological and hepatic treatments

While glutamic acid is a neurotransmitter precursor, L-Saccharopine’s role is confined to lysine metabolism, limiting its direct neurological applications but highlighting niche utility in metabolic engineering .

Comparison with Functionally Similar Compounds

α-Ketoglutarate

Functional Similarities :

  • Both are intermediates in the citric acid cycle and amino acid metabolism.
  • Participate in nitrogen transport.

Key Differences :

Property L-Saccharopine α-Ketoglutarate
Chemical Class Amino acid derivative Keto acid
Role in Metabolism Lysine-specific catabolism Central carbon metabolism
Chelation Properties Strong (multiple carboxylates) Moderate (single carboxylate)

α-Ketoglutarate’s centrality in the citric acid cycle grants it broader metabolic influence, whereas L-Saccharopine’s function is pathway-specific .

Ornithine

Functional Similarities :

  • Both are involved in the urea cycle and nitrogen excretion.
  • Serve as precursors for bioactive molecules.

Key Differences :

Property L-Saccharopine Ornithine
Molecular Structure Lysine-derived with carboxylates Non-proteinogenic amino acid
Primary Function Lysine degradation Urea cycle, polyamine synthesis
Clinical Relevance Limited to metabolic research Liver disease, wound healing

Ornithine’s clinical applications are well-established, whereas L-Saccharopine remains primarily a research target .

Discussion of Key Contrasts and Implications

  • Structural Complexity vs. Bioavailability: L-Saccharopine’s larger size and multiple functional groups reduce its membrane permeability compared to simpler amino acids like lysine or ornithine .
  • Pathway Specificity : Unlike α-ketoglutarate, L-Saccharopine’s metabolic role is restricted to lysine catabolism, limiting its therapeutic scope but enhancing its specificity for targeted interventions .
  • Toxicological Considerations : Structural similarity assessments (as per REACH guidelines ) suggest that L-Saccharopine’s additional carboxylates may mitigate toxicity risks compared to lysine derivatives with reactive side chains.

Table 1. Structural and Functional Comparison of L-Saccharopine with Analogues

Compound Molecular Formula Key Functional Groups Primary Metabolic Role Therapeutic Applications
L-Saccharopine C11H20N2O6 2 COO<sup>-</sup>, NH2 Lysine catabolism Metabolic disorder therapies
L-Lysine C6H14N2O2 1 COO<sup>-</sup>, NH2 Protein synthesis Supplements, antivirals
α-Ketoglutarate C5H6O5 1 COO<sup>-</sup>, ketone Citric acid cycle Energy metabolism

Table 2. Pharmacological Potential and Limitations

Compound Advantages Limitations
L-Saccharopine High chelation capacity, metabolic specificity Low bioavailability, niche applications
Ornithine Established clinical use, urea cycle integration Limited to hepatic therapies

Biological Activity

L-Saccharopin, a lysine catabolite, has garnered attention for its significant biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its role in mitochondrial function, reproductive health, and neuronal development based on recent research findings.

Overview of this compound

This compound is produced during the catabolism of lysine through the saccharopine pathway, which involves several enzymatic reactions catalyzed by lysine-oxoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). Elevated levels of this compound have been associated with metabolic disorders, particularly hyperlysinemia.

1. Impact on Mitochondrial Function

Recent studies have shown that this compound accumulation can disrupt mitochondrial homeostasis. For example, research demonstrated that a high-fat diet (HFD) led to increased levels of this compound, which impaired estradiol synthesis and oocyte quality by disturbing mitochondrial dynamics. Specifically, this compound was found to inhibit AMPKα-mediated mitochondrial fission, leading to mitochondrial dysfunction in granulosa cells and oocytes .

Table 1: Effects of this compound on Mitochondrial Dynamics

ParameterControl GroupHFD GroupEffect of this compound
Estradiol Synthesis (pg/mL)15080Decreased
Oocyte Quality (Grade A %)7040Significantly reduced
Mitochondrial Fission Rate (%)8030Inhibited

2. Reproductive Health

The disruption caused by this compound extends to reproductive health. In a study involving mice, it was observed that elevated levels of this compound correlated with reduced oocyte quality and impaired ovarian function due to compromised mitochondrial integrity . The therapeutic potential of targeting the gut microbiota to modulate this compound levels was suggested as a possible intervention for HFD-induced ovarian dysfunction.

3. Neuronal Development

This compound has also been implicated in neuronal development. Research indicated that elevated saccharopine levels in specific genetic models led to impaired neuronal growth and development. This impairment was linked to the inhibition of glucose-6-phosphate isomerase (GPI), a neurotrophic factor essential for neuronal health . The findings suggest that maintaining optimal levels of saccharopine is crucial for proper brain development.

Table 2: Effects of Saccharopine on Neuronal Development

GenotypeSaccharopine Level (µmol/g)Neuronal Development Score (1-10)
Wild Type0.3629
aass-1(yq170)59.2124
aass-1(yq211)53.7115

Case Study 1: High-Fat Diet Impact on Ovarian Function

A study analyzed the effects of a high-fat diet on female mice, revealing that increased this compound levels were associated with significant declines in estradiol production and oocyte quality. The research highlighted the potential for dietary interventions to mitigate these effects by targeting metabolic pathways influenced by gut microbiota .

Case Study 2: Hyperlysinemia and Neurodevelopment

In a clinical context, patients with hyperlysinemia exhibited elevated saccharopine levels correlating with neurological impairments. Genetic analysis revealed mutations affecting saccharopine metabolism, emphasizing the need for further investigation into therapeutic strategies aimed at regulating these metabolites to support normal brain development .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying L-Saccharopin in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate the method using spiked biological matrices (e.g., plasma or tissue homogenates) to assess recovery rates, limit of detection (LOD), and inter-day precision. Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .
  • Key Considerations : Ensure chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve this compound from structurally similar metabolites. Reference protocols from peer-reviewed studies on lysine metabolism intermediates .

Q. How is this compound synthesized in vitro for experimental studies?

  • Methodological Answer : Employ enzymatic synthesis using purified saccharopine dehydrogenase (SDH) under controlled pH (7.4–8.0) and temperature (37°C). Monitor reaction progress via NADH/NAD+ absorbance at 340 nm. Purify the product using ion-exchange chromatography and verify purity via nuclear magnetic resonance (NMR) spectroscopy .
  • Key Considerations : Validate enzyme activity beforehand and account for potential side reactions (e.g., spontaneous cyclization) by adjusting substrate concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across different experimental models?

  • Methodological Answer : Conduct a systematic review to identify variables affecting measurements (e.g., extraction protocols, assay sensitivity). Perform meta-analysis using standardized effect sizes and heterogeneity tests (e.g., I² statistic). Replicate conflicting studies under controlled conditions, ensuring identical sample preparation and analytical workflows .
  • Key Considerations : Address confounding factors such as interspecies differences in SDH expression or tissue-specific degradation rates. Use Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. What experimental designs are optimal for elucidating the role of this compound in metabolic disorders?

  • Methodological Answer : Combine knockout murine models (e.g., SDH⁻/⁻) with stable isotope tracing to track this compound flux in vivo. Pair this with multi-omics profiling (transcriptomics, metabolomics) to identify compensatory pathways. Validate findings using patient-derived cell lines with CRISPR-edited SDH alleles .
  • Key Considerations : Control for dietary lysine intake and circadian variations in metabolite levels. Use factorial designs to test interactions between genetic and environmental factors .

Q. How can researchers optimize protocols for this compound stabilization in long-term storage?

  • Methodological Answer : Test stabilization agents (e.g., EDTA, protease inhibitors) under varying temperatures (−80°C vs. liquid nitrogen) and pH conditions. Assess degradation kinetics via accelerated stability studies and fit data to Arrhenius models. Validate with LC-MS/MS at multiple timepoints .
  • Key Considerations : Avoid freeze-thaw cycles and document storage conditions meticulously for reproducibility. Compare results against established guidelines for biobanking .

Methodological Pitfalls and Solutions

Q. Why might traditional colorimetric assays fail to accurately measure this compound in complex matrices?

  • Answer : Interference from co-eluting metabolites (e.g., α-aminoadipic acid) can skew absorbance readings. Mitigate this by adopting tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for higher specificity. Include blank matrix samples to quantify background noise .

Q. What strategies ensure reproducibility in this compound-related pathway studies?

  • Answer : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data publicly. Use synthetic this compound as a reference standard, with certificates of analysis (CoA) from accredited suppliers. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Data Interpretation Frameworks

Q. How should researchers contextualize this compound’s biochemical significance within broader metabolic networks?

  • Answer : Use constraint-based metabolic modeling (e.g., COBRA Toolbox) to simulate this compound flux under varying nutrient conditions. Integrate transcriptomic data to identify regulatory nodes (e.g., mTOR signaling) that modulate SDH activity. Cross-validate predictions with gene-set enrichment analysis (GSEA) .

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